Desmethyl Thiosildenafil
Overview
Description
Desmethyl Thiosildenafil is a sildenafil analogue where the oxygen atom in the pyrazolopyrimidine moiety is substituted with a sulfur atom. It has been detected in health supplements marketed for enhancing sexual function. Its structural elucidation has been achieved using high-resolution mass spectrometry (MS), electrospray ionization MS/MS, nuclear magnetic resonance (NMR), ultraviolet (UV), and infrared (IR) spectroscopy, indicating its presence in products generally considered as "natural" by consumers, potentially posing health risks due to adulteration (Zou et al., 2008).
Synthesis Analysis
The synthesis of Desmethyl Thiosildenafil involves complex chemical reactions where sildenafil analogues like thiosildenafil undergo fragmentation in electrospray ionization mass spectrometry. A significant reaction observed is the alkyl group transfer from the piperazine nitrogen atom to the sulfur atom in the thiocarbonyl group, a phenomenon demonstrated through the comparative mass spectral fragmentation patterns of sildenafil-type compounds and thiosildenafil derivatives (Reepmeyer, 2009).
Molecular Structure Analysis
The molecular structure of Desmethyl Thiosildenafil has been detailed through spectral data analysis, including UV, IR, and NMR spectroscopy. These analytical techniques have allowed for the identification and structural elucidation of thiosildenafil and its analogues, showcasing the substitution of oxygen with sulfur in the pyrazolopyrimidine moiety and variations in alkyl groups attached to the piperazinyl nitrogen (Zou et al., 2008).
Chemical Reactions and Properties
Thiosildenafil analogues exhibit unique chemical reactions, particularly during fragmentation in mass spectrometry, where an alkyl group transfer to the sulfur atom of the thiocarbonyl group is prominent. These reactions elucidate the chemical behavior and stability of thiosildenafil compounds under various analytical conditions, highlighting the molecular alterations from sildenafil to thiosildenafil (Reepmeyer, 2009).
Physical Properties Analysis
While specific studies focusing on the physical properties of Desmethyl Thiosildenafil were not identified, the general approach involves examining solubility, melting point, and other physicochemical parameters that define its behavior in different environments. These properties are crucial for understanding its formulation potential in health supplements and the implications for bioavailability and stability.
Chemical Properties Analysis
Desmethyl Thiosildenafil's chemical properties, including reactivity, stability under various conditions, and interaction with biological targets such as phosphodiesterase-5 (PDE-5), are inferred from its structural analogues like thiosildenafil. These interactions are critical for assessing the potential efficacy and safety of health supplements containing such compounds (Han et al., 2014).
Scientific Research Applications
Detection in Herbal Products : Thiosildenafil, a sildenafil derivative, was identified in an herbal product marketed for male and female sexual improvement. This highlights the need for reliable methods to identify synthetic adulterations in herbal products (Nicoletti, 2011).
Characterization in Counterfeit Drugs : A study provided a tool for detecting adulteration and elucidating the structure of novel sildenafil analogs like Thiosildenafil, aiding in the detection and identification of phosphodiesterase-5 inhibitors in counterfeit drugs and dietary supplements (Mustazza et al., 2014).
Adulteration in Dietary Supplements : Orbitrap-mass spectrometry has been applied effectively to differentiate isomeric sildenafil- and thiosildenafil-like analogues used in adulterated dietary supplements, providing valuable information for product safety and efficacy (Kee, Ge, & Low, 2015).
Identification in Health Supplements : Two new compounds, Thiohomosildenafil and Thiosildenafil, were found in health supplements and are analogues of sildenafil with unique structures and potential for sexual enhancement (Zou et al., 2008).
Thioketone Analogues in Supplements : Thiomethisosildenafil and Thiosildenafil, both thioketone analogues of sildenafil, were found in herbal dietary supplements as aphrodisiacs, with varying concentrations per capsule (Reepmeyer & D'avignon, 2009).
Safety And Hazards
properties
IUPAC Name |
5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDTWBKYCKLNLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436111 | |
Record name | Desmethyl Thiosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl Thiosildenafil | |
CAS RN |
479073-86-4 | |
Record name | Desmethylthiosildenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethyl Thiosildenafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30436111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLTHIOSILDENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR6TSW7UDN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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